1-Chloro-2-(trichloromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

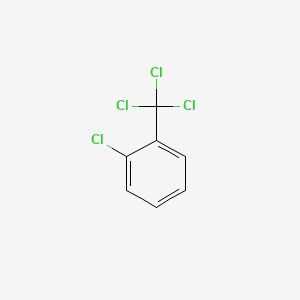

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHPYLFZSCSNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871863 | |

| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-89-2, 31259-91-3 | |

| Record name | o-Chlorobenzotrichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, alpha,alpha,alpha,ar-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031259913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-(trichloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,2-tetrachlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chlorobenzotrichloride CAS number 2136-89-2

An In-Depth Technical Guide to 2-Chlorobenzotrichloride (CAS No. 2136-89-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chlorobenzotrichloride, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, reactivity, applications, and safety protocols, grounding theoretical knowledge in practical, field-proven insights.

Core Characteristics and Physicochemical Profile

2-Chlorobenzotrichloride, also known as α,α,α,2-Tetrachlorotoluene, is a tetra-substituted toluene derivative.[1] Its unique structure, featuring a trichloromethyl group ortho to a chlorine atom on the benzene ring, imparts specific reactivity that makes it a valuable precursor in multi-step organic syntheses.[2]

Below is the chemical structure of 2-Chlorobenzotrichloride.

Caption: High-yield synthesis of 2-Chlorobenzotrichloride.

Experimental Protocol: Synthesis via PCl₅ Catalysis [3]

-

Reactor Setup: Charge a suitable glass reactor equipped with a reflux condenser, a gas sparge tube, a thermometer, and a mechanical stirrer with 2-chlorotoluene (e.g., 2 moles) and phosphorus pentachloride (0.5 to 2 wt% based on 2-chlorotoluene).

-

Heating: Heat the mixture to the optimal reaction temperature, typically between 190°C and 225°C. [3]Temperatures below this range result in impractically long reaction times, while higher temperatures can lead to undesired by-products. [3]3. Chlorination: Introduce chlorine gas via the sparge tube at a rate slightly greater than its uptake to ensure a substantial excess, which drives the reaction to completion.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC). The reaction is considered complete when the concentration of intermediates like 2-chlorobenzal chloride is minimal.

-

Work-up: Upon completion (typically within 10 hours), cool the mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.

-

Purification: The crude product is then purified by vacuum distillation to yield 2-Chlorobenzotrichloride with a purity of >99%. [4]

Chemical Reactivity and Applications

The synthetic utility of 2-Chlorobenzotrichloride stems from the high reactivity of the trichloromethyl group, which is an excellent leaving group and readily undergoes nucleophilic substitution and hydrolysis.

Key Applications

-

Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of the broad-spectrum antifungal agent Clotrimazole . [2][5]The trichloromethyl group is converted into a triphenylmethyl (trityl) cation which then reacts with imidazole.

-

Agrochemicals and Dyes: It serves as a precursor to o-chlorobenzoyl chloride through controlled hydrolysis. [2]o-Chlorobenzoyl chloride is a versatile reagent used in the manufacturing of various pesticides, herbicides, and dyes. [2][4]* Fluorinated Derivatives: The chlorine atoms on the side chain can be substituted with fluorine to produce o-chlorobenzotrifluoride, a valuable intermediate in its own right. [4]

Caption: Major synthetic pathways utilizing 2-Chlorobenzotrichloride.

Mechanistic Insight: Hydrolysis Reactivity

The hydrolysis of benzotrichlorides is a cornerstone reaction. The rate of this reaction is significantly influenced by the substituents on the aromatic ring. In 2-Chlorobenzotrichloride, the ortho-chloro group creates substantial steric hindrance around the benzylic carbon. [6]This steric congestion impedes the approach of the nucleophile (water), slowing the hydrolysis rate compared to its isomer, p-chlorobenzotrichloride, where the chloro group is distant and exerts no steric effect. [6]This differential reactivity is a critical consideration in process development, influencing reaction times, temperature requirements, and catalyst selection.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity of 2-Chlorobenzotrichloride, which is critical for its use in pharmaceutical applications. [2][5] Table 2: Recommended Analytical Techniques

| Technique | Purpose | Key Parameters |

| Gas Chromatography (GC) | Purity assessment, quantification of impurities (e.g., di-chloro impurity, isomers). [7] | Column: Capillary column (e.g., DB-5ms). Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Carrier Gas: Helium or Hydrogen. |

| Mass Spectrometry (MS) | Structural confirmation and identification of unknown impurities. | Typically coupled with GC (GC-MS). Analysis of fragmentation patterns provides a molecular fingerprint. |

| NMR Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR to confirm the substitution pattern and the presence of the -CCl₃ group. |

Protocol: Purity Analysis by Gas Chromatography (GC)

-

Sample Preparation: Prepare a dilute solution of 2-Chlorobenzotrichloride (e.g., 1 mg/mL) in a suitable solvent like acetone or carbon tetrachloride.

-

Instrument Setup:

-

Injector: Set to a temperature of ~250°C.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature of ~280°C.

-

Detector (FID): Set to a temperature of ~300°C.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the area percentage of the main peak. Identify and quantify impurities based on their retention times relative to a known standard. [7]

Safety, Handling, and Toxicology

2-Chlorobenzotrichloride is a hazardous chemical that requires strict safety protocols. It is classified as corrosive, harmful if swallowed, and a suspected carcinogen. [8][9] Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. [8][9] |

| H314 | Causes severe skin burns and eye damage. [8] | |

| H351 | Suspected of causing cancer. [8][9] | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [8][9] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [8] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9] | |

| P405 | Store locked up. [9] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this material within a certified chemical fume hood. [1]Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area. [1]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [1] * Skin Protection: Wear chemically resistant gloves (e.g., Viton®, nitrile rubber) and appropriate protective clothing to prevent any skin exposure. [1] * Respiratory Protection: If vapors or dust may be generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated "Corrosives" area. [1]The material is moisture-sensitive and will decompose on contact with water or moist air; store protected from moisture. [1][8]Incompatible materials include strong bases and strong oxidizing agents. [1]

-

First Aid Measures

-

Inhalation: Immediately remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][8]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [1][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention. [1][8]

Toxicological Summary

There is limited specific LD50/LC50 data available for 2-Chlorobenzotrichloride. [1]However, it is known to be corrosive and causes chemical burns to the eyes, skin, and respiratory and digestive tracts. [1][8]It is also listed as a suspected carcinogen (GHS Category 2), though it is not listed by IARC, NTP, or ACGIH. [1][9]Chronic exposure effects may be delayed. [1]

Conclusion

2-Chlorobenzotrichloride (CAS No. 2136-89-2) is a synthetically versatile and commercially significant chemical intermediate. Its value is firmly established in the production of essential pharmaceuticals like Clotrimazole and as a precursor for various agrochemicals and dyes. A thorough understanding of its synthesis, which favors a PCl₅-catalyzed pathway for optimal yield, and its distinct reactivity, governed by both electronic effects and steric hindrance, is crucial for its effective and safe utilization. The stringent handling and safety protocols outlined in this guide are non-negotiable for any laboratory or manufacturing setting, reflecting the compound's hazardous nature. For the research and drug development professional, 2-Chlorobenzotrichloride remains a vital building block, demanding both scientific acumen and a rigorous commitment to safety.

References

-

Material Safety Data Sheet - 2-Chlorobenzotrichloride, 99% . Cole-Parmer. [Link]

- Preparation of 2-chlorobenzotrichloride.

-

2-Chlorobenzotrichloride Safety Data Sheet . Alfa Aesar. [Link]

-

Safety data sheet - 2-Chlorobenzotrichloride . CPAchem. [Link]

-

Novel chlorination process of o-chlorobenzotrichloride . Patsnap. [Link]

- Preparation of chlorobenzotrifluoride compounds.

-

2 Chloro Benzotrichloride (OCBTC) . Pragna Group. [Link]

-

The Role of 2-Chlorobenzotrichloride in Pharmaceutical Synthesis . Chemical Synthesis. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. nbinno.com [nbinno.com]

- 3. GB2087377A - Preparation of 2-chlorobenzotrichloride - Google Patents [patents.google.com]

- 4. Novel chlorination process of o-chlorobenzotrichloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chlorobenzotrichloride and 2- Chlorobenzotrichloride (pcbtc & ocbtc) [pragna-group.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fr.cpachem.com [fr.cpachem.com]

An In-depth Technical Guide to the Solubility of o-Chlorobenzotrichloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of o-Chlorobenzotrichloride (CAS No. 2136-89-2), a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] A thorough understanding of its solubility is paramount for researchers, scientists, and professionals in drug development and process chemistry, as it directly impacts reaction kinetics, purification strategies, and formulation development.

Introduction to o-Chlorobenzotrichloride and its Physicochemical Profile

o-Chlorobenzotrichloride, also known as 1-chloro-2-(trichloromethyl)benzene, is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₄Cl₄.[1] It exists as a white to off-white solid or a clear, colorless to yellowish liquid, depending on the ambient temperature, and has a pungent odor.[1][2] Its molecular structure, featuring a chlorinated benzene ring and a trichloromethyl group, dictates its solubility behavior.

Table 1: Key Physicochemical Properties of o-Chlorobenzotrichloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₄ | [1][3] |

| Molecular Weight | 229.92 g/mol | [1][2] |

| CAS Number | 2136-89-2 | [1][3] |

| Appearance | White to off-white solid; clear colorless to yellowish liquid after melting. | [1][2] |

| Melting Point | 29-31 °C | [1][2] |

| Boiling Point | 260-264 °C | [1][2] |

| Density | 1.508 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.5836 | [2] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.

o-Chlorobenzotrichloride is a relatively nonpolar molecule. The presence of four chlorine atoms introduces some polarity, but the overall symmetrical distribution of electron density around the benzene ring and the bulky trichloromethyl group results in a predominantly nonpolar character. Therefore, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents like water.

Qualitative Solubility of o-Chlorobenzotrichloride

While quantitative solubility data for o-Chlorobenzotrichloride is not extensively available in published literature, qualitative assessments consistently indicate its solubility profile.

Table 2: Qualitative Solubility of o-Chlorobenzotrichloride in Various Solvents

| Solvent | Solvent Type | Expected Solubility | Source(s) |

| Water | Highly Polar Protic | Insoluble | [1] |

| Methanol | Polar Protic | Slightly Soluble | [4] |

| Ethanol | Polar Protic | Soluble | [5] |

| Benzene | Nonpolar Aprotic | Soluble | [5] |

| Diethyl Ether | Weakly Polar Aprotic | Soluble | [5] |

| Chloroform | Weakly Polar Aprotic | Sparingly Soluble | [4] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [2] |

Causality behind Solubility:

-

Insolubility in Water: The nonpolar nature of o-chlorobenzotrichloride prevents it from forming significant hydrogen bonds with water molecules. The strong hydrogen bonding network of water would require a large amount of energy to disrupt, which is not compensated by the weak van der Waals forces that would form between o-chlorobenzotrichloride and water.

-

Solubility in Nonpolar and Weakly Polar Aprotic Solvents: Solvents like benzene, and diethyl ether can effectively solvate o-chlorobenzotrichloride through London dispersion forces and dipole-dipole interactions, which are comparable in strength to the intermolecular forces within the solute itself.

-

Reactivity with Protic Solvents: o-Chlorobenzotrichloride is sensitive to moisture and can hydrolyze.[1] It is also expected to react with protic solvents like alcohols, especially at elevated temperatures or in the presence of catalysts. This reactivity can influence solubility measurements, as the solute may be consumed in a chemical reaction rather than simply dissolving. The trichloromethyl group is susceptible to nucleophilic attack, leading to solvolysis products.

Experimental Determination of Solubility

Given the scarcity of quantitative data, experimental determination is often necessary. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Place approximately 25 mg of solid o-chlorobenzotrichloride into a small test tube.[6]

-

Add 0.75 mL of the chosen solvent in small portions.[6]

-

After each addition, shake the test tube vigorously for 30-60 seconds.[6]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved or only partially dissolves, it is deemed insoluble or sparingly soluble.

-

If the compound appears to be reacting with the solvent (e.g., color change, gas evolution), this should be noted as it can be mistaken for dissolution.

Logical Flow for Qualitative Solubility Testing:

Caption: Workflow for qualitative solubility analysis.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of o-chlorobenzotrichloride to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved o-chlorobenzotrichloride by subtracting the initial weight of the empty container.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Self-Validating System:

To ensure the trustworthiness of the results, the experiment should be repeated at least three times to check for consistency. Additionally, approaching equilibrium from both undersaturation (dissolving the solid) and supersaturation (cooling a heated, saturated solution) can validate that a true equilibrium has been reached.

Experimental Workflow for Quantitative Solubility:

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Chlorobenzotrichloride | 2136-89-2 [chemicalbook.com]

- 3. 4-Chlorobenzotrichloride and 2- Chlorobenzotrichloride (pcbtc & ocbtc) [pragna-group.com]

- 4. Buy 2,3-Dichlorobenzotrichloride, 98% (EVT-6418836) | 84613-97-8 [evitachem.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Environmental Fate & Degradation: 1-Chloro-2-(trichloromethyl)benzene

Technical Guide for Research & Development

Executive Summary

1-Chloro-2-(trichloromethyl)benzene (CAS 2136-89-2), also known as o-chlorobenzotrichloride (o-CTC), represents a distinct class of chlorinated aromatic intermediates characterized by high chemical reactivity and rapid abiotic transformation.[1][2] Unlike stable polychlorinated benzenes (e.g., hexachlorobenzene), o-CTC is chemically unstable in environmental matrices.

The Core Fate Driver: The trichloromethyl group (-CCl₃) at the ortho position is highly susceptible to nucleophilic attack by water. Consequently, the environmental fate of o-CTC is not defined by the parent compound's persistence, but by its rapid hydrolysis into o-chlorobenzoic acid (2-CBA) and hydrochloric acid (HCl) .

Critical Insight for Researchers: Environmental risk assessments and analytical protocols must prioritize the detection of the metabolite (2-CBA) rather than the parent compound, which has a transient half-life in moist environments.

Physicochemical Profiling

The physicochemical properties of o-CTC dictate its initial partitioning behavior before hydrolysis occurs.

| Property | Value | Environmental Implication |

| Molecular Formula | C₇H₄Cl₄ | High chlorine content increases density and lipophilicity. |

| Molecular Weight | 229.92 g/mol | Facilitates moderate volatility. |

| Physical State | Liquid / Low-melting solid | MP ~29-31°C; exists as a liquid in warm ambient conditions. |

| Boiling Point | 260–264°C | High boiling point suggests low volatility compared to solvents, but sufficient for vapor hazard. |

| Density | 1.508 g/mL | "Sinker" in water bodies; accumulates in benthic zones if not hydrolyzed. |

| Vapor Pressure | 0.013 hPa (20°C) | Persistent vapor source in closed systems; inhalation hazard. |

| Log Kow | ~4.54 (Parent) | High potential for bioaccumulation only in dry/lipid environments. |

| Solubility (Water) | Decomposes | Critical: Does not dissolve; reacts violently to form HCl. |

Abiotic Degradation: The Hydrolysis Pathway

Hydrolysis is the dominant degradation mechanism. The electron-withdrawing chlorine on the benzene ring, combined with the bulky trichloromethyl group, creates a highly electrophilic center at the benzylic carbon.

Mechanism of Action

-

Initial Attack: Water molecules attack the benzylic carbon, displacing a chloride ion.

-

Intermediate Formation: Formation of o-chlorobenzoyl chloride (transient intermediate).

-

Final Conversion: Rapid hydrolysis of the acyl chloride to o-chlorobenzoic acid.

Stoichiometry:

Visualization: Abiotic Hydrolysis Pathway

Caption: Stepwise hydrolysis of o-CTC. The reaction releases 3 molar equivalents of HCl, causing a rapid pH drop in the immediate vicinity.

Biotic Degradation: Fate of the Metabolite

Since o-CTC hydrolyzes rapidly, "biodegradation" studies effectively study the degradation of o-chlorobenzoic acid (2-CBA) .

Microbial Metabolic Logic

Chlorinated benzoates are recalcitrant but degradable by specialized bacteria (e.g., Pseudomonas, Alcaligenes, Burkholderia). The chlorine atom at the ortho position presents a steric hindrance to standard dioxygenases, requiring specific enzymes.

The Modified Ortho-Cleavage Pathway

-

Uptake: 2-CBA is transported into the cell.

-

Dioxygenation: 2-chlorobenzoate 1,2-dioxygenase adds two hydroxyl groups, removing the carboxylic acid group and releasing CO₂.

-

Dechlorination: Spontaneous elimination of the chloride ion often occurs during the aromatization to form catechol, or specifically via chlorocatechol intermediates.

-

Ring Cleavage: The resulting catechol is cleaved by catechol 1,2-dioxygenase (ortho-cleavage) to form muconic acid derivatives, eventually entering the TCA cycle.

Visualization: Bacterial Degradation of 2-CBA

Caption: Microbial mineralization pathway of the stable metabolite 2-CBA via the chlorocatechol branch.

Environmental Compartment Analysis

| Compartment | Primary Fate Mechanism | Transport Behavior |

| Atmosphere | Photo-oxidation | Exists as vapor.[3] Reacts with hydroxyl radicals.[4] Half-life: ~15–30 days. Rapidly scavenged by rain (hydrolysis). |

| Water | Hydrolysis | Fast. Parent compound disappears in minutes to hours. Resulting 2-CBA is water-soluble (anionic at pH > 4) and mobile. |

| Soil | Adsorption / Leaching | Parent adsorbs to organic matter but hydrolyzes upon wetting. The metabolite (2-CBA) is mobile and can leach into groundwater due to high water solubility. |

Experimental Protocols

Protocol: Hydrolysis Kinetics Assay

Objective: Determine the half-life (

Reagents:

-

Acetonitrile (ACN) - HPLC Grade (Co-solvent).

-

Phosphate Buffer (pH 7.0, 50 mM).

-

Internal Standard (e.g., 1,2-dichlorobenzene).

Methodology:

-

Stock Preparation: Prepare a 1000 ppm stock solution of o-CTC in dry ACN. Note: Use dry glassware to prevent premature hydrolysis.

-

Initiation: Spike the stock into the Phosphate Buffer (maintained at 25°C) to a final concentration of 10 ppm. Ensure ACN content is <1% to minimize solvent effects.

-

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately extract the aliquot with Hexane (to recover unreacted parent) and Ethyl Acetate (to recover 2-CBA).

-

Critical Step: Hexane extraction stops the hydrolysis of the parent compound by removing it from the aqueous phase.

-

-

Analysis: Analyze the Hexane layer via GC-MS for parent disappearance. Analyze the Ethyl Acetate layer (after derivatization with TMS or Methylation) for 2-CBA appearance.

Analytical Detection: Derivatization for GC-MS

Direct injection of o-CTC or 2-CBA leads to poor chromatography (tailing) and thermal degradation.

Derivatization Protocol (Methylation):

-

Evaporate extract to dryness under Nitrogen.

-

Add 200 µL BF₃-Methanol (14%).

-

Incubate at 60°C for 30 minutes.

-

Cool and extract with Hexane.

-

Inject into GC-MS (Column: DB-5ms).

-

Target: Methyl 2-chlorobenzoate.

-

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16429, o-Chlorobenzotrichloride. Retrieved from [Link]

-

OECD SIDS. (2004). SIDS Initial Assessment Report for SIAM 18: Benzotrichloride and derivatives. Organization for Economic Cooperation and Development. Retrieved from [Link]

- Field, J. A., & Sierra-Alvarez, R. (2008). Microbial transformation and degradation of chlorinated benzenes. FEMS Microbiology Reviews, 32(2), 211-228.

-

U.S. EPA. (2010). Toxicological Review of Chlorinated Benzenes and Benzoic Acids. Integrated Risk Information System (IRIS). Retrieved from [Link]

Sources

Technical Guide: Thermal Decomposition of 1-Chloro-2-(trichloromethyl)benzene

[1]

Executive Summary

1-Chloro-2-(trichloromethyl)benzene , commonly known as o-chlorobenzotrichloride (oCBT), is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors (e.g., o-chlorobenzoyl chloride and o-chlorobenzotrifluoride). While chemically valuable, its trichloromethyl motif imparts significant thermal instability, making it prone to complex degradation pathways.

This guide provides a definitive analysis of the thermal decomposition products of oCBT. It distinguishes between oxidative degradation (relevant to storage and accidental exposure) and inert pyrolysis (relevant to reactor safety and distillation). For drug development professionals, understanding these pathways is essential for impurity profiling and genotoxic risk assessment (e.g., controlling PCDF formation).

Physicochemical & Thermodynamic Profile

Understanding the bond dissociation energies (BDE) is prerequisite to predicting decomposition. The benzylic C-Cl bonds are the thermodynamic weak points, significantly more labile than the aryl C-Cl bond.

| Property | Value | Critical Note |

| CAS Number | 2136-89-2 | |

| Molecular Weight | 229.92 g/mol | |

| Boiling Point | 264 °C (at 760 mmHg) | Decomposition onset often overlaps with boiling. |

| Est. BDE (Benzylic C-Cl) | ~70-75 kcal/mol | Primary site of radical initiation (homolysis). |

| Est. BDE (Aryl C-Cl) | ~95 kcal/mol | Stable until extreme temperatures (>600°C). |

| Flash Point | >100 °C | Combustible; vapors form explosive mixtures. |

Mechanistic Decomposition Pathways

Pathway A: Hydrolytic Decomposition (Moisture-Induced)

Even trace moisture at elevated temperatures triggers rapid hydrolysis. This is the most common "decomposition" observed in industrial settings.

-

Mechanism: Nucleophilic attack of water on the electron-deficient benzylic carbon.

-

Products: Hydrogen Chloride (HCl) and o-Chlorobenzoic acid.

-

Relevance: HCl gas evolution can pressurize sealed vessels; the acid product precipitates, fouling equipment.

Pathway B: Oxidative Decomposition (Combustion/Air)

In the presence of oxygen (e.g., fire or air leakage in hot reactors), oCBT undergoes oxidative degradation.

-

Key Hazard: Formation of Phosgene (COCl₂) via oxidation of the chlorocarbon radical intermediates.

-

Secondary Hazard: Formation of Polychlorinated Dibenzofurans (PCDFs) if temperatures range between 300–600°C, particularly catalyzed by metal surfaces (e.g., copper/iron rust).

Pathway C: Inert Pyrolysis (Radical Condensation)

Under nitrogen/argon at temperatures >250°C, oCBT degrades via free-radical mechanisms.

-

Initiation: Homolytic cleavage of a benzylic C-Cl bond yields the o-chlorophenyldichloromethyl radical.

-

Dimerization: Two radicals combine to form per-chlorinated bibenzyl intermediates.

-

Elimination: Successive loss of Cl₂ or HCl leads to chlorinated tolanes (alkynes) and eventually fused ring systems like 1,8-dichloroanthracene or higher molecular weight "tars."

Visualization of Degradation Pathways[1]

The following diagram maps the critical divergence points between hydrolysis, oxidation, and pyrolysis.

Caption: Divergent decomposition pathways of oCBT driven by environmental conditions (Moisture vs. Oxidation vs. Pyrolysis).

Experimental Analysis Protocols

To validate the stability of oCBT in a drug development context, the following self-validating protocols are recommended.

Protocol: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)

Objective: Determine onset temperature of decomposition and identify volatile byproducts in real-time.

-

Sample Prep: Load 10–15 mg of oCBT into an alumina crucible. Note: Avoid platinum pans as chlorinated organics can corrode them at high T.

-

Atmosphere: Purge with Nitrogen (50 mL/min) for pyrolysis study; use Synthetic Air for oxidative study.

-

Ramp: Heat from 40°C to 600°C at 10°C/min.

-

MS Trigger: Monitor m/z signals:

-

36/38 (HCl)

-

63/65 (COCl - Phosgene fragment)

-

70/72 (Cl₂)

-

228/230 (Parent ion)

-

-

Validation: The onset of mass loss should correlate with the appearance of m/z 36 (HCl). If m/z 63 appears under nitrogen, check for oxygen leaks in the transfer line.

Protocol: Impurity Profiling via GC-MS

Objective: Detect high-molecular-weight condensation products (dimers/anthracenes) formed during distillation or thermal stress.

-

Column: DB-5ms or equivalent (non-polar, 5% phenyl), 30m x 0.25mm.

-

Inlet: Splitless mode, 250°C. Caution: Keep inlet temperature <280°C to prevent in-situ degradation.

-

Program: 50°C (hold 2 min) → 20°C/min → 300°C (hold 10 min).

-

Detection: Full scan (50–650 amu).

-

Target Analytes:

-

Retention Time ~1.2x Parent: Check for o-chlorobenzoyl chloride (oxidation artifact).

-

Retention Time >1.8x Parent: Check for chlorinated biphenyls or anthracenes (pyrolysis artifacts).

-

Summary of Decomposition Products

| Product Class | Specific Compound | Formula | Origin Mechanism | Toxicity/Risk |

| Acid Gases | Hydrogen Chloride | HCl | Hydrolysis / Pyrolysis | Corrosive; Inhalation Hazard. |

| Oxidants | Chlorine Gas | Cl₂ | Radical Recombination | Highly Toxic; Oxidizer. |

| Carbonyls | Phosgene | COCl₂ | Oxidative Degradation | Fatal ; Pulmonary Edema. |

| Acids | o-Chlorobenzoic Acid | C₇H₅ClO₂ | Hydrolysis | Solid precipitate; Process fouling. |

| Condensed Aromatics | 1,8-Dichloroanthracene | C₁₄H₈Cl₂ | Pyrolysis (Dimerization) | Potential Carcinogen; Persistent. |

| Dioxin-likes | PCDFs | C₁₂HₓClᵧO | Thermal Oxidation | Severe ; Bioaccumulative toxin. |

References

-

BenchChem. (2025).[1][2][3] Thermal Decomposition of this compound: A Technical Guide. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Benzene, 1-chloro-2-(trichloromethyl)-: Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (2025).[4] Compound Summary: this compound (CAS 2136-89-2).[5][6] National Library of Medicine. Retrieved from [Link]

-

Vina, N., et al. (2013). A study of chlorobenzene pyrolysis. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(2136-89-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Definitive Guide to the Hydrolysis of 1-Chloro-2-(trichloromethyl)benzene

Target Product: 2-Chlorobenzoic Acid (CAS: 118-91-2)

Starting Material: 1-Chloro-2-(trichloromethyl)benzene (also known as

Part 1: Executive Summary & Strategic Importance

In the landscape of pharmaceutical and agrochemical synthesis, the conversion of This compound to 2-chlorobenzoic acid is a pivotal functional group transformation. 2-chlorobenzoic acid serves as a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), fungicides, and dyes.

While the hydrolysis of a trichloromethyl group (

This guide moves beyond textbook theory to provide a field-validated protocol. We prioritize the Lewis Acid Catalyzed Hydrolysis (specifically

Part 2: Mechanistic Insight & Causality

To control the reaction, one must understand the stepwise degradation of the trichloromethyl moiety. The reaction does not proceed in a single concerted step but rather through a distinct intermediate: 2-chlorobenzoyl chloride .

The Reaction Pathway[1][2][3][4][5][6]

-

Activation: The Lewis acid catalyst (e.g.,

) coordinates with the chlorine atoms on the benzylic carbon, weakening the -

First Hydrolysis (Rate Limiting): Water attacks the activated center. In the presence of a catalyst, this occurs efficiently at 100–120°C. Without a catalyst, temperatures >140°C are required.

-

Elimination: Two equivalents of

are rapidly eliminated to form the stable intermediate, 2-chlorobenzoyl chloride ( -

Second Hydrolysis: The acid chloride reacts with a final equivalent of water to yield 2-chlorobenzoic acid.

Visualization: Mechanistic Cascade

The following diagram illustrates the stepwise transformation and the critical role of the catalyst in lowering the activation energy for the initial water attack.

Caption: Stepwise hydrolysis pathway showing the catalytic activation and the distinct acid chloride intermediate.

Part 3: Process Chemistry & Method Selection[7]

We evaluated three common methodologies for this transformation. The data below summarizes why the Catalytic Aqueous Hydrolysis is the preferred route for high-purity applications.

Comparative Analysis of Methods

| Feature | Method A: Lewis Acid Catalyzed | Method B: Brønsted Acid ( | Method C: High Temp / Non-Catalytic |

| Catalyst | None | ||

| Temperature | 100–120°C | 90–110°C | 140–190°C |

| Reaction Time | 4–6 Hours | 6–10 Hours | 12+ Hours |

| Yield | 95–98% | 90–95% | 80–85% |

| Purity Profile | High (Minimal side reactions) | Moderate (Sulfonation risks) | Low (Tarry polymerization) |

| Corrosion Risk | High ( | Severe ( | High ( |

Expert Verdict: Method A is selected. The use of

Part 4: Validated Experimental Protocol

Protocol: -Catalyzed Hydrolysis

Scale: Laboratory (1.0 mol basis)

Safety Pre-requisite: This reaction generates 3 moles of

1. Reagents & Equipment

-

Reactor: 500 mL 3-neck round-bottom flask equipped with:

-

Mechanical stirrer (Teflon blade).

-

Reflux condenser (connected to

scrubber). -

Pressure-equalizing addition funnel.

-

Thermocouple.

-

-

Starting Material: this compound (230.9 g, 1.0 mol).

-

Reagent: Deionized Water (36.0 g, 2.0 mol theoretical; use 40.0 g, ~10% excess).

-

Catalyst: Anhydrous Ferric Chloride (

), 0.2 g (~0.1 wt%).

2. Step-by-Step Procedure

-

Charge: Load the this compound and

into the reactor. -

Heat: Warm the mixture to 100°C under gentle stirring. The catalyst will dissolve/suspend, turning the solution dark.

-

Addition (Critical Step): Begin the dropwise addition of water.

-

Note: The reaction is endothermic initially but becomes exothermic as

evolves. -

Rate Control: Add water at a rate that maintains a steady evolution of

without flooding the condenser. Maintain temperature between 110–120°C . -

Observation: The mixture will reflux vigorously.

-

-

Completion: Once water addition is complete, raise the temperature to 125°C and hold for 1 hour to ensure conversion of the intermediate 2-chlorobenzoyl chloride to the acid.

-

Endpoint Check: Take an aliquot. It should be fully soluble in dilute

(the starting material and acid chloride are insoluble).

-

-

Workup (Purification):

-

Cool the reaction mass to 80°C .

-

Add 500 mL of hot water (or dilute

if converting to salt) to the molten crude acid. -

Adjust pH to >10 with

solution to dissolve the product as sodium 2-chlorobenzoate. -

Filter while hot to remove insoluble impurities (iron catalyst, unreacted organics).

-

Acidify the filtrate with

to pH 1–2 to precipitate 2-chlorobenzoic acid. -

Filter the white solid, wash with cold water, and dry at 80°C.

-

3. Workflow Visualization

Caption: Operational workflow emphasizing the critical gas scrubbing and purification via pH swing.

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield / Oily Product | Incomplete hydrolysis (presence of 2-chlorobenzoyl chloride). | Extend the post-addition hold time at 125°C. Ensure slight excess of water (10-15%). |

| High Impurity Profile | Thermal degradation (temp >140°C) or "Ring Chlorination". | strictly control temp <125°C. Ensure |

| Slow Reaction | Catalyst deactivation or poor agitation. | Ensure |

| Product Color | Iron residue contamination. | Ensure the hot filtration step during alkaline workup is thorough. Use EDTA if necessary. |

Part 6: References

-

US Patent 1557153A. Manufacture of benzoic acid from benzotrichloride. (Describes the foundational

/ -

Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives.[2][3][4][5][1][6][7] In Ullmann's Encyclopedia of Industrial Chemistry.[6] (Authoritative source on industrial hydrolysis conditions and catalysts).

-

US Patent 2546545A. Process for the separation of isomeric chlorobenzoic acids. (Details the hydrolysis of

-chlorobenzotrichloride specifically). -

BenchChem Technical Guide. Synthesis of Chloro-Substituted Benzoic Acids. (Overview of side reactions and troubleshooting).

-

PubChem Compound Summary. 2-Chlorobenzoic acid.[5] (Physical properties and safety data). [6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: Precision Free-Radical Chlorination of o-Chlorotoluene

Executive Summary

This application note details the protocol for the selective side-chain chlorination of o-chlorotoluene (OCT) to produce o-chlorobenzyl chloride (OCBC) . OCBC is a critical pharmacophore intermediate used in the synthesis of agrochemicals (e.g., Boscalid) and pharmaceuticals.

The primary challenge in this synthesis is chemo-selectivity . Researchers must navigate two competing pathways:

-

Nuclear Chlorination (Undesired): Electrophilic aromatic substitution on the ring, favored by Lewis acid impurities and low temperatures.

-

Side-Chain Chlorination (Desired): Free-radical substitution on the methyl group, favored by high temperatures, UV light, and radical initiators.

This guide provides a validated Sulfuryl Chloride (

Mechanistic Principles & Selectivity Control

The Radical Chain Reaction

The transformation proceeds via a free-radical chain mechanism. Unlike ionic chlorination, which requires a Lewis acid catalyst (e.g.,

Key Mechanistic Insight: The ortho-chlorine substituent on the aromatic ring exerts a steric and electronic influence. While it deactivates the ring toward electrophilic attack (beneficial), it also destabilizes the benzylic radical slightly compared to the para isomer. Therefore, maintaining a high radical flux is essential to overcome the energy barrier.

Pathway Visualization

The following diagram illustrates the competing pathways and the radical cycle required for the desired product.

Caption: Figure 1. Mechanistic divergence.[1] Success depends on suppressing the Ring Chlorination pathway and terminating before Poly-chlorination occurs.

Critical Process Parameters (CPP)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled:

| Parameter | Target Range | Scientific Rationale |

| Stoichiometry | 1.2 : 1 (OCT : | Using excess substrate (OCT) statistically reduces the probability of the product (OCBC) reacting a second time to form the dichloro- species. |

| Temperature | Reflux (~135-140°C) | High temperature promotes homolytic bond cleavage and favors the higher-activation-energy side-chain substitution over ring substitution. |

| Initiator | AIBN (0.1 - 0.5 mol%) | Azo-bis-isobutyronitrile (AIBN) provides a cleaner radical source than Benzoyl Peroxide (BPO), which can generate oxidizing byproducts. |

| Atmosphere | Inert ( | Oxygen is a radical scavenger and will quench the reaction chain, stalling conversion. |

| System Dryness | < 500 ppm | Moisture can hydrolyze |

Experimental Protocol: Sulfuryl Chloride Method

Safety Warning:

-

Lachrymator: o-Chlorobenzyl chloride is a potent tear gas. All operations must be performed in a functioning fume hood.

-

Gas Evolution: The reaction releases

and

Materials

-

Substrate: o-Chlorotoluene (OCT), >98% purity.

-

Reagent: Sulfuryl Chloride (

), freshly distilled if yellowed. -

Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).

-

Solvent: None (Neat reaction).

Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis of o-chlorobenzyl chloride.

Step-by-Step Procedure

-

Reactor Assembly:

-

Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a high-efficiency reflux condenser.

-

Connect the top of the condenser to an oil bubbler leading into a 10% NaOH scrubber trap to neutralize

and -

Flush the system with Nitrogen for 15 minutes.

-

-

Charging:

-

Charge o-chlorotoluene (1.2 equivalents) into the RBF.

-

Add AIBN (0.005 equivalents / 0.5 mol%) directly to the OCT.

-

Charge Sulfuryl Chloride (1.0 equivalent) into the addition funnel.

-

-

Initiation:

-

Heat the OCT to mild reflux (approx. 135-140°C bath temperature).

-

Note: Do not overheat; vigorous boiling is not required, only sufficient temperature to activate the AIBN and maintain reflux.

-

-

Addition:

-

Add

dropwise over 1–2 hours. -

Observation: Gas evolution (

) indicates the reaction is proceeding. If gas evolution stops, the radical chain may have terminated; add a "booster" amount of AIBN (10 mg).

-

-

Digestion:

-

After addition is complete, continue reflux for 2–4 hours.

-

In-Process Control (IPC): Sample 50

, dilute in Hexane, and analyze via GC-FID. -

Endpoint Criteria:

consumption of

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Sparge with Nitrogen for 30 minutes to remove residual dissolved gases (

). -

Wash the organic layer with saturated

(aq) to remove acidic traces, then with brine. -

Dry over anhydrous

and filter.

-

-

Purification (Fractional Distillation):

-

Perform vacuum distillation (approx. 10-20 mmHg).

-

Fraction 1: Unreacted o-chlorotoluene (Recover and recycle).

-

Fraction 2: o-Chlorobenzyl chloride (Product) . Boiling point approx. 216-222°C (atm) or ~95-100°C at 15 mmHg.

-

Residue: o-Chlorobenzal chloride (dichloro species).

-

Analytical Control & Troubleshooting

GC-FID Interpretation

Typical retention order on a non-polar column (e.g., DB-5 or HP-5):

-

o-Chlorotoluene (Substrate)[2]

-

o-Chlorobenzyl chloride (Target)

-

o-Chlorobenzal chloride (Over-chlorinated impurity)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Radical quenching | Ensure |

| High Ring Chlorination | Metal contamination | Inspect glassware for rust/residue. Ensure no metallic spatulas were used. Consider adding a chelator or using glass-coated stir bars. |

| High Polychlorination | Low Substrate:Reagent ratio | Increase OCT excess to 1.5 equivalents. Stop reaction at lower conversion (e.g., 70%). |

| Yellow Product | Dissolved | Sparge with |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Kharasch, M. S., & Brown, H. C. "Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons." Journal of the American Chemical Society, 61(8), 2142–2150, 1939. Link

-

Xu, Z., et al. "Selective chlorination of toluene to o-chlorotoluene catalyzed by ionic liquids." Molecules, 23(11), 2933, 2018. (Discusses the competing ring chlorination pathways). Link

-

Org. Synth. "o-Chlorobenzyl Chloride."[3][4] Organic Syntheses, Coll.[2][3] Vol. 4, p. 401. (Foundational protocol for benzyl chloride derivatives). Link

Sources

Application Note: A Detailed Protocol for the Hydrolysis of o-Chlorobenzotrichloride to o-Chlorobenzoic Acid

Introduction

The hydrolysis of o-chlorobenzotrichloride is a fundamental chemical transformation that yields o-chlorobenzoic acid, a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This process involves the conversion of a trichloromethyl group into a carboxylic acid through nucleophilic substitution. While conceptually straightforward, the practical execution of this reaction requires careful control of conditions and stringent safety measures due to the hazardous nature of the reactant and the evolution of corrosive hydrogen chloride gas.[3] This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, safety protocols, and detailed experimental steps.

Pillar 1: Scientific Principles & Mechanistic Overview

The hydrolysis of o-chlorobenzotrichloride proceeds via a nucleophilic substitution pathway. The three chlorine atoms on the benzylic carbon create a strong electron-withdrawing effect, making this carbon highly electrophilic and susceptible to attack by a nucleophile, in this case, water. The reaction can be catalyzed by Lewis acids (like ferric chloride) or strong mineral acids (like sulfuric acid), which further polarize the C-Cl bonds, facilitating the substitution.[4][5]

The reaction is typically stepwise, with the sequential replacement of chlorine atoms by hydroxyl groups, forming an unstable triol intermediate which rapidly dehydrates to form the carboxylic acid. A significant feature of this reaction is the "ortho effect," where the chloro-substituent at the ortho position can sterically hinder the approach of the nucleophile to the reaction center, potentially influencing the reaction rate compared to its para-isomer.[6]

Reaction Scheme

Caption: Simplified reaction of o-Chlorobenzotrichloride to o-Chlorobenzoic Acid.

Pillar 2: Safety & Handling (EHS Protocol)

CRITICAL: o-Chlorobenzotrichloride is a hazardous substance. A thorough risk assessment must be conducted before beginning any experimental work.[7]

Hazard Profile:

-

Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[8]

-

Corrosivity: Causes severe skin burns and serious eye damage.[3][9]

-

Carcinogenicity: May cause cancer.[8]

-

Reactivity: Moisture-sensitive; reacts with water to produce corrosive hydrogen chloride gas.[3]

Mandatory Safety Measures:

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to manage vapor and HCl gas exposure.[10] Ensure an eyewash station and safety shower are immediately accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[3]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before each use.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: A NIOSH-approved respirator with an acid gas cartridge may be necessary if there is a risk of exceeding exposure limits.[3]

-

-

Spill & Waste Management:

-

Spills: Absorb small spills with an inert material like vermiculite or sand.[10] Place in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials. Prevent runoff into drains.[10]

-

Waste: Dispose of all chemical waste according to institutional and local regulations. Do not mix with other waste streams.

-

Pillar 3: Experimental Protocol

This protocol details the hydrolysis of o-chlorobenzotrichloride using sulfuric acid as a catalyst.

Materials & Equipment

| Reagents & Chemicals | Equipment |

| o-Chlorobenzotrichloride (≥99%) | 3-Neck Round Bottom Flask (500 mL) |

| Concentrated Sulfuric Acid (98%) | Reflux Condenser with Gas Outlet Adapter |

| Deionized Water | Dropping Funnel (100 mL) |

| Toluene (for recrystallization) | Heating Mantle with Stirring Control |

| Sodium Bicarbonate (for neutralization) | Magnetic Stirrer and Stir Bar |

| Anhydrous Sodium Sulfate | Thermometer / Temperature Probe |

| Gas Scrubber (for HCl) | |

| Buchner Funnel and Filter Flask | |

| Vacuum Source |

Step-by-Step Methodology

Part A: Reaction Setup & Hydrolysis

-

Apparatus Assembly: In a fume hood, assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer. Connect the top of the reflux condenser to a gas scrubber containing a dilute sodium bicarbonate solution to neutralize the evolved HCl gas.

-

Reagent Charging: Carefully charge the flask with 50 g (approx. 0.22 mol) of o-chlorobenzotrichloride.

-

Catalyst Addition: With gentle stirring, slowly add 50 mL of concentrated sulfuric acid to the flask. An initial exotherm may be observed.

-

Water Addition: Add 12 mL (approx. 0.67 mol, a slight excess) of deionized water to the dropping funnel. Begin adding the water dropwise to the stirred mixture. Causality Note: The slow addition is critical to control the rate of the exothermic reaction and the vigorous evolution of HCl gas.

-

Reaction Heating: Once the initial reaction subsides, heat the mixture to 30-40°C using the heating mantle. Maintain this temperature with continuous stirring for approximately 12 hours, or until the evolution of HCl gas ceases.[4]

-

Reaction Completion: The reaction is considered complete when the oily top layer of the reactant disappears and the mixture becomes more uniform.

Part B: Product Isolation & Work-up

-

Cooling: Turn off the heating and allow the reaction mixture to cool to room temperature.

-

Precipitation: Carefully and slowly pour the cooled reaction mixture over approximately 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude o-chlorobenzoic acid.

-

Filtration: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric acid.

-

Drying: Press the cake dry on the filter and then transfer the crude product to a watch glass for air drying or drying in a vacuum oven at a temperature not exceeding 80°C.[11]

Part C: Purification by Recrystallization

-

Solvent Selection: Toluene is an effective solvent for the recrystallization of o-chlorobenzoic acid.[12]

-

Dissolution: Transfer the crude, dried o-chlorobenzoic acid to an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, boil for a few minutes, and perform a hot filtration to remove the carbon.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum. The expected melting point of pure o-chlorobenzoic acid is 139-140°C.[12]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of o-Chlorobenzoic Acid.

References

- In-Depth Technical Guide: Health and Safety Information for o-Chlorobenzotrichloride. Benchchem.

- Reactivity comparison of o-chlorobenzotrichloride vs p-. Benchchem.

- SAFETY DATA SHEET - o-Chlorobenzotrichloride. Fisher Scientific.

- SAFETY DATA SHEET - 4-Chlorobenzotrichloride. Fisher Scientific.

- SAFETY DATA SHEET - o-Chlorobenzotrichloride. Sigma-Aldrich.

- Material Safety Data Sheet - 4-Chlorobenzotrichloride, 99%. Cole-Parmer.

- Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture. Google Patents.

- Process for the separation of isomeric chlorobenzoic acids. Google Patents.

-

o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

-

Synthesis method of o-chlorobenzoic acid. Snowhite Chemical Co.,LTD. Available from: [Link]

-

acridone. Organic Syntheses Procedure. Available from: [Link]

-

Novel chlorination process of o-chlorobenzotrichloride. Eureka | Patsnap. Available from: [Link]

- Process for the preparation of chloro-benzoyl chlorides. Google Patents.

Sources

- 1. Novel chlorination process of o-chlorobenzotrichloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. snowhitechem.com [snowhitechem.com]

- 5. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN1868995A - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: A Comprehensive Guide to the Synthesis of 2-Chlorobenzoyl Chloride via Controlled Hydrolysis of 2-Chlorobenzotrichloride

Abstract

This document provides a detailed protocol for the laboratory-scale preparation of 2-chlorobenzoyl chloride, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The described method focuses on the direct, controlled hydrolysis of 2-chlorobenzotrichloride (α,α,α,2-tetrachlorotoluene). This application note offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, safety protocols, analytical methods for quality control, and troubleshooting guidelines. The causality behind critical process parameters, such as temperature control and stoichiometry, is explained to ensure reproducibility and high-yield synthesis for researchers and professionals in chemical and drug development.

Introduction and Scientific Principle

2-Chlorobenzoyl chloride is a reactive acyl chloride valued for its role as a building block in complex organic synthesis.[3] While several synthetic routes exist, such as the chlorination of 2-chlorobenzoic acid with agents like thionyl chloride (SOCl₂), the conversion from 2-chlorobenzotrichloride represents an efficient and common industrial method.[1][4] This process hinges on the selective hydrolysis of the trichloromethyl group.

The core of this synthesis is the reaction of one molar equivalent of 2-chlorobenzotrichloride with one molar equivalent of water.[5][6] The reaction is typically facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃), which allows the process to proceed efficiently at moderate temperatures (below 80°C).[6] Precise control over the stoichiometry of water is paramount; an excess will lead to the over-hydrolysis of the desired acyl chloride product into the less reactive 2-chlorobenzoic acid, thereby reducing the yield.[6]

The overall reaction is as follows:

C₇H₄Cl₄ + H₂O --(Catalyst)--> C₇H₄Cl₂O + 2HCl

This method is advantageous as it directly converts the side-chain chlorinated precursor, which is often derived from the free-radical chlorination of 2-chlorotoluene, into the valuable acyl chloride.[7][8]

Reaction Mechanism Overview

The conversion of a benzotrichloride to a benzoyl chloride in the presence of a Lewis acid and water involves the formation of reactive intermediates. The Lewis acid likely coordinates with a chlorine atom of the trichloromethyl group, facilitating its partial hydrolysis and subsequent rearrangement to form the acyl chloride.

Caption: Reaction pathway for the synthesis of 2-chlorobenzoyl chloride.

Materials and Equipment

Chemicals

| Chemical Name | CAS Number | Molecular Formula | Recommended Purity |

| 2-Chlorobenzotrichloride | 2136-89-2 | C₇H₄Cl₄ | ≥99% |

| Ferric Chloride (anhydrous) | 7705-08-0 | FeCl₃ | ≥98% |

| Deionized Water | 7732-18-5 | H₂O | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥98% |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser with a gas outlet/scrubber connection

-

Pressure-equalizing dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller and thermocouple

-

Glass thermometer

-

Vacuum distillation apparatus (short path)

-

Receiving flasks

-

Standard laboratory glassware and consumables

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 0.5 moles of 2-chlorobenzoyl chloride. All operations must be conducted within a certified chemical fume hood.

Reactor Setup and Inert Atmosphere

-

Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

-

Assemble the 500 mL three-neck flask with the magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.

-

Connect the top of the condenser to a gas outlet leading to a scrubber (e.g., a beaker with sodium hydroxide solution) to neutralize the evolving hydrogen chloride (HCl) gas.

-

Flush the entire system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove atmospheric moisture.

Reaction Execution

-

Charging Reactants: Under a positive pressure of inert gas, charge the reaction flask with 2-chlorobenzotrichloride (115.0 g, 0.5 mol).

-

Add anhydrous ferric chloride (1.62 g, 0.01 mol, 2 mol%) to the flask.

-

Begin stirring to create a homogeneous mixture.

-

Controlled Hydrolysis: Add deionized water (9.0 g, 0.5 mol) to the dropping funnel.

-

Heat the reaction mixture to 50°C using the heating mantle.

-

Once the temperature is stable, begin the dropwise addition of water from the dropping funnel over a period of 2 hours. Causality Note: A slow addition rate is critical to manage the exotherm and prevent localized over-concentration of water, which could lead to the formation of 2-chlorobenzoic acid.[6]

-

Maintain the internal reaction temperature between 50-60°C throughout the addition. Vigorous evolution of HCl gas will be observed.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional 30-60 minutes until the gas evolution subsides.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (carefully) and analyzing them by Gas Chromatography (GC) to confirm the disappearance of the starting 2-chlorobenzotrichloride peak.[6]

Product Isolation and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reconfigure the apparatus for vacuum distillation.

-

Distill the crude product under reduced pressure. Collect the fraction boiling at 102-104°C/11 mmHg.

-

The purified 2-chlorobenzoyl chloride should be collected in a pre-weighed, dry receiver flask as a clear, colorless to slightly yellow liquid.[1][4]

-

Store the final product under an inert atmosphere in a tightly sealed container, protected from moisture.

Caption: Step-by-step experimental workflow for the synthesis.

Data, Analysis, and Characterization

Typical Reaction Parameters & Expected Yield

| Parameter | Value | Rationale |

| Molar Ratio (Substrate:Water) | 1:1 | Prevents over-hydrolysis to carboxylic acid.[6] |

| Catalyst Loading (FeCl₃) | 1-3 mol% | Sufficient for catalysis without promoting side reactions.[6] |

| Reaction Temperature | 50-65°C | Optimal for controlled reaction rate and selectivity.[6] |

| Addition Time | ~2 hours | Ensures effective heat dissipation and reaction control. |

| Expected Yield | 90-95% | Based on optimized, controlled conditions.[6] |

Product Specifications

| Property | Expected Value |

| Appearance | Colorless to very slightly yellow liquid[4] |

| Molecular Weight | 175.01 g/mol |

| Boiling Point | 238°C (lit.); 102-104°C/11 mmHg |

| Density | ~1.382 g/mL at 25°C[9] |

| Refractive Index (n20/D) | ~1.572 (lit.) |

Analytical Quality Control

-

Gas Chromatography (GC): The primary method to assess purity and confirm the absence of starting material.

-

Argentometric Titration: A quantitative method to determine the concentration of the acyl chloride by reacting it with a standard silver nitrate solution.[10]

-

FT-IR Spectroscopy: To confirm the presence of the characteristic acyl chloride carbonyl (C=O) stretch, typically around 1770-1810 cm⁻¹.

Critical Safety Precautions

Both 2-chlorobenzotrichloride and 2-chlorobenzoyl chloride are hazardous, corrosive materials that react with moisture.[11][12] All handling must be performed with appropriate engineering controls and personal protective equipment.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles and a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).[12][13]

-

Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.[11] A safety shower and eyewash station must be readily accessible.[11]

-

Handling: Avoid all personal contact, including inhalation of vapors.[14] Keep containers tightly closed and protected from moisture.[11] Do not allow contact with water outside of the controlled reaction.[15]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[15]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

In all cases of exposure, seek immediate medical attention. [12]

-

-

Spill Management: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a suitable, closed container for hazardous waste disposal. Do not use water.[12][15]

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Loss of product during distillation. | 1. Extend reaction time at 60°C; confirm completion with GC. 2. Ensure a good vacuum and proper insulation of the distillation column. |

| Product Contaminated with 2-Chlorobenzoic Acid | 1. Excess water was used. 2. Reaction temperature was too high. 3. Moisture in glassware or reagents. | 1. Carefully measure the stoichiometric amount of water. 2. Maintain strict temperature control (<65°C). 3. Ensure all equipment and reagents are scrupulously dried. |

| Dark-colored Product | Presence of impurities or decomposition from excessive heating. | Purify the starting material if necessary. Avoid overheating during distillation. |

Conclusion

The synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzotrichloride via catalyzed, controlled hydrolysis is a highly effective and scalable method. The success of this protocol is critically dependent on the precise stoichiometric control of water and the maintenance of the specified temperature range to prevent the formation of byproducts. By adhering to the detailed steps and safety precautions outlined in this guide, researchers can reliably and safely produce high-purity 2-chlorobenzoyl chloride for use in further synthetic applications.

References

-

Rondestvedt, Jr., C. S. (1976). New syntheses of aromatic acid chlorides from trichloromethylarenes. 1. Reaction with sulfur dioxide. The Journal of Organic Chemistry. Available at: [Link]

-

Chemex Global. (2026, January 3). Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. Retrieved from [Link]

-

SIELC Technologies. (2025, July 9). HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column. Retrieved from [Link]

-

Cole-Parmer. (2004, August 4). Material Safety Data Sheet - 2-Chlorobenzotrichloride, 99%. Retrieved from [Link]

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

-

Bromchem Laboratories. (n.d.). 2-Chlorobenzoyl Chloride | Manufacturer, Supplier from Anand. Retrieved from [Link]

- Not referenced in the final document.

- Not referenced in the final document.

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF. Retrieved from [Link]

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

- Not referenced in the final document.

Sources

- 1. nbinno.com [nbinno.com]

- 2. bromchemlaboratories.in [bromchemlaboratories.in]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 邻氯苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Chlorobenzoyl Chloride | 609-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. echemi.com [echemi.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

Application Note: High-Resolution Analytical Methods for the Detection of 1-Chloro-2-(trichloromethyl)benzene

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the quantitative determination of 1-Chloro-2-(trichloromethyl)benzene (also known as o-Chlorobenzotrichloride), a significant intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] The accurate detection and quantification of this compound are critical for process optimization, quality control, and environmental monitoring. This document outlines two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific detection in complex matrices, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and supported by authoritative references.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 2136-89-2) is a chlorinated aromatic hydrocarbon with the molecular formula C7H4Cl4 and a molecular weight of 229.92 g/mol .[2][3] Its utility as a chemical intermediate necessitates stringent analytical oversight to ensure product purity, monitor reaction kinetics, and assess potential environmental contamination. The inherent toxicity and persistence of chlorinated hydrocarbons underscore the need for sensitive and reliable analytical methods.[4]